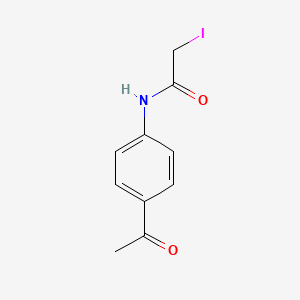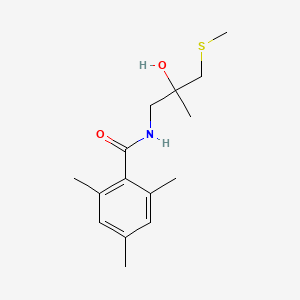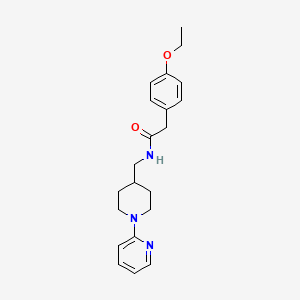![molecular formula C18H27N5O3 B2585140 3-ブチル-8-(3-メトキシプロピル)-1,6,7-トリメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン CAS No. 896311-35-6](/img/structure/B2585140.png)
3-ブチル-8-(3-メトキシプロピル)-1,6,7-トリメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん療法
プリン誘導体は、がん研究において重要な役割を果たしています。この化合物の構造的特徴は、抗がん剤としての可能性に貢献する可能性があります。研究者らは、がん細胞の増殖、アポトーシス、腫瘍抑制に対するこの化合物の影響を調べています。 その作用機序と特定のがんの種類に対する有効性を調べるには、さらなる研究が必要です .
抗ウイルス特性
抗ウイルス薬の重要性を考えると、科学者たちはウイルス複製を阻害する新規化合物を探索しています。このプリン誘導体は、そのユニークな構造のために候補となる可能性があります。調査は、ヘルペスウイルス、インフルエンザウイルス、HIVなど、特定のウイルスに対するその活性を対象としています。 ウイルス酵素や宿主細胞との相互作用を理解することは不可欠です .
アデノシン受容体のモジュレーション
アデノシン受容体は、さまざまな生理学的プロセスにおいて重要な役割を果たしています。この化合物のプリンC6位にあるトリアゾリル環は、アデノシン受容体のアゴニストまたはアンタゴニストとしての可能性を示唆しています。研究者らは、その結合親和性、選択性、細胞シグナル伝達経路に対する影響を研究しています。 アデノシン受容体を標的とすることで、心臓血管疾患や神経変性疾患などの状態に対する治療上の影響がある可能性があります .
薬物送達システム
アルキル化されたプリン構造は、修飾と官能基化が可能です。科学者たちは、その薬物送達システムにおける使用を調べています。特定の官能基を付加することで、研究者は溶解性、生物学的利用能、標的送達を向上させることができます。 ナノ粒子、リポソーム、またはミセルとの適合性を調査することは、効率的な薬物担体の設計に不可欠です .
材料科学
この化合物のユニークな特性は、材料科学の用途にとって興味深いものです。研究者らは、有機エレクトロニクス、太陽電池、またはセンサーにおけるその使用を調べています。そのπ共役系とアルキル置換基は、電荷輸送、光学特性、安定性に影響を与える可能性があります。 特性を調整した誘導体を合成することは、現在進行中の研究分野です .
ケミカルバイオロジー
この化合物の生体分子との相互作用を理解することは不可欠です。研究者らは、タンパク質、核酸、または酵素へのその結合を調べています。遺伝子発現やシグナル伝達などの細胞プロセスにおけるその役割を調査することで、その生物学的関連性に関する洞察が得られます。 ケミカルバイオロジー研究は、その特定の標的と潜在的な治療用途を明らかにすることを目的としています .
特性
IUPAC Name |
2-butyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-6-7-9-22-16(24)14-15(20(4)18(22)25)19-17-21(10-8-11-26-5)12(2)13(3)23(14)17/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDVSUJRVVRRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCOC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B2585058.png)

![4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2585060.png)
![(Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2585062.png)

![1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2585067.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2585072.png)
![N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2585073.png)
![N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2585074.png)

![2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2585077.png)
![N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2585078.png)

